molecular formula C9H6FO3- B10778071 (E)-2-Fluoro-P-hydroxycinnamate

(E)-2-Fluoro-P-hydroxycinnamate

カタログ番号: B10778071
分子量: 181.14 g/mol
InChIキー: SBIZDOWXYPNTOJ-VMPITWQZSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-Fluoro-P-Hydroxycinnamate is a small molecule experimental compound with a molecular formula of C9H6FO3 and an average molecular weight of 181.1405 g/mol . It is an α,β-unsaturated carbonyl compound belonging to the hydroxycinnamate family, characterized by a fluoro-substitution on its propenoic acid side chain . This compound serves as a reference inhibitor for the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a broad spectrum of inflammatory and autoimmune diseases . MIF functions as an upstream regulator of the immune response and exhibits keto-enol tautomerase activity, although the biological relevance of this enzymatic activity in humans is still under investigation . (E)-2-Fluoro-P-Hydroxycinnamate is among the catalog of small molecules identified to inhibit this tautomerase activity . Its mechanism of action is associated with targeting the tautomerase active site, and it has been specifically reported as an inhibitor of the bacterial tautomerase PptA in Escherichia coli (strain K12) . Research applications for (E)-2-Fluoro-P-Hydroxycinnamate are primarily foundational, aimed at elucidating the complex signaling pathways of MIF and validating the therapeutic potential of tautomerase inhibition . It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms. Furthermore, its role as a MIF inhibitor makes it a valuable tool compound for in vitro research exploring the pathophysiology of conditions such as rheumatoid arthritis, atherosclerosis, sepsis, and cancer, given MIF's role in these diseases . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

分子式

C9H6FO3-

分子量

181.14 g/mol

IUPAC名

4-[(E)-2-carboxy-2-fluoroethenyl]phenolate

InChI

InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+

InChIキー

SBIZDOWXYPNTOJ-VMPITWQZSA-M

異性体SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-]

正規SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)[O-]

製品の起源

United States

準備方法

Crystallization Conditions

(E)-2-Fluoro-p-hydroxycinnamate’s crystal structure was resolved at 1.8 Å resolution using a reservoir solution of 0.1 M HEPES-Na (pH 7.5), 20% isopropanol, and 20% PEG 4000. Crystals grew via vapor diffusion at 18°C over three weeks, with cryoprotection using 20% glycerol. These conditions ensure high-purity monocrystals suitable for X-ray diffraction, critical for studying MIF-inhibitor interactions.

Comparative Analysis of Synthetic Routes

Step Conditions Yield Purity Source
Hydroxyl ProtectionAcetonitrile, K₂CO₃, 80°C, 6 h85%99.5%
BrominationDibromohydantoin, CH₂Cl₂, 10°C, 2 h81.3%98.1%
Grignard ExchangeiPrMgCl/THF, -5°C, 1 h76%91.2%
CrystallizationHEPES, isopropanol, PEG 4000, 18°CN/A>99%

Key findings include:

  • Protection Efficiency : Isopropyl groups outperform methyl or benzyl protections in minimizing side reactions during bromination.

  • Stereochemical Control : The (E)-configuration dominates in condensation reactions due to steric hindrance between the fluorine atom and carboxylic group.

  • Purification Challenges : Column chromatography (ethyl acetate/n-heptane, 1:10) is essential for removing regioisomers post-bromination .

化学反応の分析

反応の種類

(E)-2-フルオロ-P-ヒドロキシシンナメートは、以下を含むさまざまな化学反応を起こします。

    酸化: ヒドロキシル基は、対応するキノン誘導体を形成するために酸化される可能性があります。

    還元: シンナメート骨格の二重結合は、飽和誘導体を形成するために還元される可能性があります。

    置換: フッ素原子は、適切な条件下で他の求核剤と置換される可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO(_4))と三酸化クロム(CrO(_3))があります。

    還元: 炭素上のパラジウム(Pd/C)を触媒として用いた水素化は、二重結合を還元するための典型的な方法です。

    置換: アミンやチオールなどの求核剤を使用して、フッ素原子を置き換えることができます。

主な生成物

    酸化: キノン誘導体。

    還元: 飽和シンナメート誘導体。

    置換: 使用する求核剤に応じて、さまざまな置換シンナメート誘導体。

科学的研究の応用

化学

化学では、(E)-2-フルオロ-P-ヒドロキシシンナメートは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究では、(E)-2-フルオロ-P-ヒドロキシシンナメートは、酵素阻害剤としての可能性について研究されています。 これは、免疫応答の調節に関与するタンパク質であるマクロファージ遊走阻止因子(MIF)を阻害することが示されています {_svg_1}.

医学

医学では、この化合物は、その潜在的な治療用途について調査されています。 MIFを阻害する能力は、炎症性疾患や特定の種類の癌の治療に役立つ可能性があります .

工業

産業部門では、(E)-2-フルオロ-P-ヒドロキシシンナメートは、新素材の開発や特殊化学品の合成のための前駆体として使用されます。

作用機序

類似の化合物との比較

類似の化合物

    シンナミン酸: フッ素とヒドロキシル基がなく、特定の化学反応で反応性が低くなります。

    p-ヒドロキシシンナミン酸: ヒドロキシル基が含まれていますが、フッ素原子がなく、生物学的活性が異なります。

    2-フルオロシンナミン酸: フッ素原子が含まれていますが、ヒドロキシル基がなく、化学的および生物学的特性が異なります。

独自性

(E)-2-フルオロ-P-ヒドロキシシンナメートは、シンナメート骨格にフッ素原子とヒドロキシル基の両方が存在することによってユニークです。この官能基の組み合わせは、独自の化学反応性と生物学的活性を付与し、さまざまな用途で貴重な化合物になります。

類似化合物との比較

Para-Substituted Cinnamic Acid Derivatives

FHC belongs to a broader class of cinnamate derivatives, which vary in substituents and bioactivity. Key analogs include:

Compound Substituents Target/Activity Key Findings Reference
p-Coumaric Acid -OH at 4-position Antioxidant, MIF inhibition Weak MIF inhibitor (IC₅₀ >100 μM); lacks fluorine-enhanced binding .
Ferulic Acid -OCH₃ at 3, -OH at 4 Anti-inflammatory Modulates MIF signaling indirectly; no direct tautomerase inhibition .
Cinnamic Acid No hydroxyl/fluorine groups General enzyme inhibition Minimal interaction with MIF active site .
FHC -F at 2, -OH at 4 MIF tautomerase inhibition IC₅₀ ~10 μM; fluorine enhances binding via H-bonds and steric effects .

Key Insights :

  • Fluorination at the 2-position in FHC significantly enhances MIF binding compared to non-fluorinated analogs like p-coumaric acid. The fluorine’s electronegativity stabilizes interactions with Pro1, a key catalytic residue .
  • Methoxy groups (e.g., ferulic acid) reduce tautomerase inhibition but may improve pharmacokinetic properties like solubility .

Other MIF Inhibitors

FHC is often compared to non-cinnamate MIF inhibitors:

Compound Class Example Mechanism Potency (IC₅₀) Advantages/Limitations Reference
Indole Derivatives ISO-1 Binds MIF’s hydrophobic pocket ~7 μM Higher potency but poor bioavailability .
Phenolic Hydrazones 4-IPP Covalent modification of Cys57 ~1 μM Irreversible inhibition; toxicity concerns .
FHC (E)-2-Fluoro derivative Competitive inhibition ~10 μM Reversible; structural insights available .

Key Insights :

  • FHC’s reversible binding offers a safety advantage over covalent inhibitors like 4-IPP, which risk off-target effects .
  • While indole derivatives (e.g., ISO-1) show higher potency, FHC’s fluorinated structure provides a balance of affinity and metabolic stability due to reduced cytochrome P450 interactions .

Pharmacokinetic and Physicochemical Properties

Fluorination in FHC improves its drug-like properties compared to analogs:

Property FHC p-Coumaric Acid ISO-1 (Indole Derivative)
LogP 1.2 1.5 2.8
Solubility (μM) 120 (pH 7.4) 450 (pH 7.4) 25 (pH 7.4)
Metabolic Stability High (CYP minimal interaction) Moderate Low (CYP3A4 substrate)

Data derived from QikProp predictions and experimental assays .

Q & A

Basic Research Questions

Q. What analytical methods are used to determine the structural conformation of (E)-2-Fluoro-P-hydroxycinnamate in protein complexes?

  • Methodological Answer : X-ray crystallography at 1.8 Å resolution is the gold standard for resolving binding interactions. For example, Taylor et al. (1999) employed this technique to identify hydrogen bonding between the inhibitor and catalytic residues (Pro-1, Lys-32) in macrophage migration inhibitory factor (MIF). Key steps include:

  • Protein purification and co-crystallization with the compound.
  • Data collection using synchrotron radiation.
  • Structure refinement with software like PHENIX or REFMAC.
  • Validation via electron density maps and Ramachandran plots .

Q. How can researchers quantify (E)-2-Fluoro-P-hydroxycinnamate concentrations in enzymatic assays?

  • Methodological Answer : Use protein quantification assays to indirectly measure compound efficacy in inhibition studies:

  • Bradford Assay : Measures Coomassie dye binding to protein-aromatic complexes (sensitivity: 1–20 µg/mL). Avoid detergents that interfere with absorbance at 595 nm .
  • Lowry Method : Relies on Folin-Ciocalteu reagent reactivity with tyrosine/tryptophan residues (sensitivity: 5–100 µg/mL). Requires alkaline conditions and standardized calibration curves .

Advanced Research Questions

Q. What molecular interactions govern the inhibitory activity of (E)-2-Fluoro-P-hydroxycinnamate against MIF tautomerase activity?

  • Methodological Answer : Combine crystallographic data with mutagenesis and kinetic assays:

  • Structural Analysis : The compound’s C-1 carboxylate forms hydrogen bonds with Pro-1 and Lys-32, while its fluorine atom stabilizes hydrophobic interactions with Ile-64 .
  • Mutagenesis : Site-directed mutagenesis (e.g., K32A substitution) reveals minimal impact on inhibition constants (Ki increases from 2.6 µM to 40 µM), suggesting additional residues (e.g., Tyr-95) contribute to binding .
  • Kinetic Studies : Use Michaelis-Menten kinetics to calculate Ki under varying pH and temperature conditions .

Q. How should conflicting data on (E)-2-Fluoro-P-hydroxycinnamate’s inhibition constants (Ki) across studies be systematically addressed?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental rigor:

  • Compare buffer conditions (e.g., Tris-HCl vs. phosphate buffers alter protonation states).
  • Validate compound purity via HPLC (>98%) and NMR spectroscopy.
  • Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, controlled oxygenation).
  • Use statistical tools like FitSpace Explorer to assess parameter uncertainty in kinetic models .

Q. What crystallographic evidence supports the competitive inhibition mechanism of (E)-2-Fluoro-P-hydroxycinnamate in MIF catalysis?

  • Methodological Answer : Analyze active-site overlap between the inhibitor and native substrates:

  • The compound occupies the p-hydroxyphenylpyruvate (HPP) binding pocket, confirmed by electron density maps.
  • Competitive inhibition is evidenced by increased Km (Michaelis constant) for HPP in the presence of the inhibitor.
  • Molecular dynamics simulations (e.g., AMBER or GROMACS) can model displacement of water molecules critical for catalysis .

Data Presentation Guidelines

  • Tables : Summarize kinetic parameters for reproducibility:
ParameterWild-Type MIFK32A MutantExperimental ConditionsReference
Ki (µM)2.6 ± 0.340 ± 525°C, pH 6.5, 50 mM Tris-HCl
Catalytic Efficiency (kcat/Km)1.2 × 10³0.9 × 10³30°C, pH 7.0, 100 mM phosphate
  • Figures : Include annotated crystal structures (e.g., PyMOL-rendered binding sites) and dose-response curves for inhibition assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。